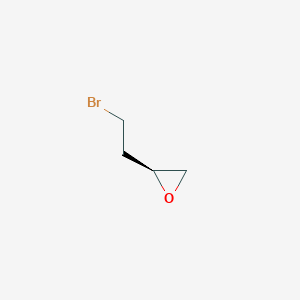
Naphthalene-2-carboxylate;yttrium(3+)
説明
Naphthalene-2-carboxylate;yttrium(3+) is a compound that includes a carboxyl functional group, CO2H, attached to a naphthalene ring and a yttrium(3+) ion . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of naphthalene-substituted aromatic esters has been achieved via Rh (III)-catalyzed C–H bond naphthylation and cascade directing group transformation . In another study, the synthesis of Y (III) MOFs all connected by the same naphthalene-2,6-dicarboxylate ligand was achieved through coordination modulation .Molecular Structure Analysis
The molecular structure of naphthalene-2-carboxylate;yttrium(3+) is complex. The carboxyl group is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group and the hydroxyl oxygen . In the structure of a carboxylic acid, the C− − O bond is shorter than the C− − OH bond .科学的研究の応用
Reactivity and Synthetic Chemistry
- Reductive Capacity in Organic Synthesis : Research on lanthanide complexes, including yttrium, has shown their capability to reduce aromatic hydrocarbons such as naphthalene. This reactivity opens pathways for synthesizing naphthalenide dianion complexes, which are important in organic synthesis and material science. Studies by Kotyk et al. (2015) explored the reduction of naphthalene using yttrium-based complexes, demonstrating the synthesis of various complexes through ligand redistribution and interaction with naphthalene (Kotyk, MacDonald, Ziller, & Evans, 2015).
Electrochemical Applications
- Electrode Materials for Batteries : The synthesis and electrochemical performance of lithium and sodium salts of naphthalene dicarboxylate have been explored, demonstrating potential applications as electrode materials in batteries. Fédèle et al. (2014) showed that dilithium 2,6-naphthalene dicarboxylate exhibits superior electrochemical performances, suggesting its utility as a negative electrode material in lithium-ion batteries (Fédèle, Sauvage, Bois, Tarascon, & Bécuwe, 2014). Similarly, studies on sodium naphthalene-2,6-dicarboxylate highlight its promising performance as an anode material for sodium-ion batteries, offering stable capacities and good rate capabilities (Cabañero, Pimenta, Cannon, Morris, & Armstrong, 2019).
Luminescence Enhancement
- Luminescence in Material Science : The luminescence properties of europium-doped materials have been enhanced by incorporating naphthalene carboxylate derivatives. Gao et al. (2011) investigated europium-doped layered double hydroxides intercalated by naphthalene dicarboxylate anions, finding significant enhancement in red luminescence, which is critical for developing new luminescent materials (Gao, Hu, Lei, O'Hare, Markland, Sun, & Faulkner, 2011).
Environmental and Biochemical Insights
- Anaerobic Degradation of Aromatic Hydrocarbons : The biochemical elucidation of anaerobic naphthalene degradation via carboxylation has been a significant area of study. Mouttaki, Johannes, and Meckenstock (2012) provided biochemical evidence that anaerobic degradation of naphthalene, a recalcitrant environmental pollutant, is initiated via carboxylation, revealing the mechanism behind the biodegradation of such pollutants under anoxic conditions (Mouttaki, Johannes, & Meckenstock, 2012).
将来の方向性
The future directions for research on naphthalene-2-carboxylate;yttrium(3+) could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In particular, the use of coordination modulation in the synthesis of Y (III) MOFs connected by the same naphthalene-2,6-dicarboxylate ligand offers promising opportunities for future research .
作用機序
Target of Action
It’s known that naphthalene and its derivatives can interact with various enzymes and proteins, potentially influencing their function .
Biochemical Pathways
Naphthalene and its derivatives are known to be involved in various biochemical pathways. For instance, naphthalene carboxylase has been identified in certain bacterial cultures, suggesting a role in the degradation of naphthalene .
特性
IUPAC Name |
naphthalene-2-carboxylate;yttrium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H8O2.Y/c3*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7H,(H,12,13);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXSDMYLVRXQU-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Y+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21O6Y | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61790-20-3 | |
| Record name | Naphthenic acids, rare earth salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, rare earth salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


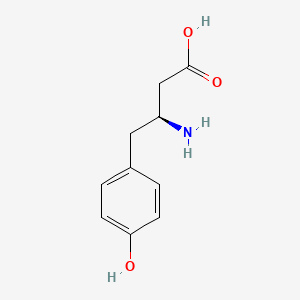
![7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B3147155.png)
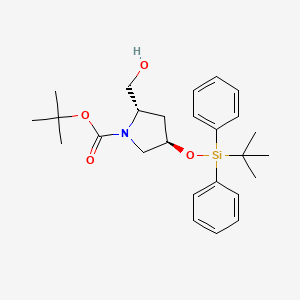
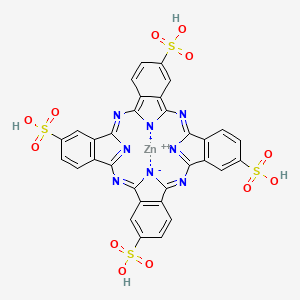


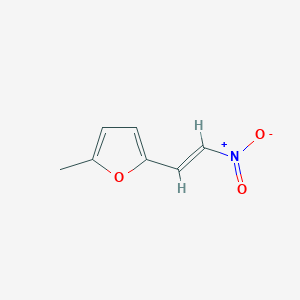
![3-[(2-Methoxyethyl)sulfamoyl]propanoic acid](/img/structure/B3147199.png)
![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)

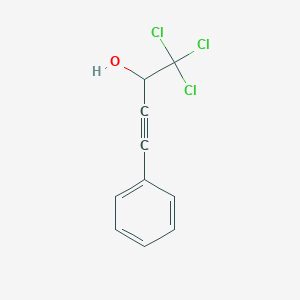
![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)
![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)
